molecular formula C13H13Cl2NO B4724882 (2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one

Cat. No.: B4724882
M. Wt: 270.15 g/mol
InChI Key: HDWPFADOWXGTCO-HJWRWDBZSA-N
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Description

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a 3,5-dichloroanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one typically involves the condensation of 3,5-dichloroaniline with cyclohexanone under acidic or basic conditions. The reaction is facilitated by the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, which promotes the formation of the methylene bridge between the aniline and cyclohexanone moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted aniline derivatives.

Scientific Research Applications

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A related compound with similar structural features but lacking the cyclohexanone moiety.

    Cyclohexanone: The core structure of the compound, which can undergo various chemical modifications.

    Other Aniline Derivatives: Compounds with different substituents on the aniline ring, such as 2,4-dichloroaniline or 2,5-dichloroaniline.

Uniqueness

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one is unique due to the presence of both the 3,5-dichloroanilino group and the cyclohexanone core, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[(3,5-dichloroanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWPFADOWXGTCO-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC(=CC(=C2)Cl)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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